3,7-dimethylocta-1,6-dien-3-ol;2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylbenzene;2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;5-methyl-2-propan-2-ylphenol

Catalog No.
S627456
CAS No.
8007-46-3
M.F
C50H82O4
M. Wt
747.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-dimethylocta-1,6-dien-3-ol;2-(4-methylcyclohex...

CAS Number

8007-46-3

Product Name

3,7-dimethylocta-1,6-dien-3-ol;2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylbenzene;2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;5-methyl-2-propan-2-ylphenol

IUPAC Name

3,7-dimethylocta-1,6-dien-3-ol;2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylbenzene;2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;5-methyl-2-propan-2-ylphenol

Molecular Formula

C50H82O4

Molecular Weight

747.2 g/mol

InChI

InChI=1S/2C10H18O.C10H14O.C10H18O.C10H14/c1-7(2)10-5-4-9(3,11)8(10)6-10;1-8-4-6-9(7-5-8)10(2,3)11;1-7(2)9-5-4-8(3)6-10(9)11;1-5-10(4,11)8-6-7-9(2)3;1-8(2)10-6-4-9(3)5-7-10/h7-8,11H,4-6H2,1-3H3;4,9,11H,5-7H2,1-3H3;4-7,11H,1-3H3;5,7,11H,1,6,8H2,2-4H3;4-8H,1-3H3

InChI Key

VOHUWOUGEDDNDQ-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)C(C)(C)O.CC1=CC=C(C=C1)C(C)C.CC1=CC(=C(C=C1)C(C)C)O.CC(C)C12CCC(C1C2)(C)O.CC(=CCCC(C)(C=C)O)C

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O.CC1=CC=C(C=C1)C(C)C.CC1=CC(=C(C=C1)C(C)C)O.CC(C)C12CCC(C1C2)(C)O.CC(=CCCC(C)(C=C)O)C

Antibacterial and Antifungal Properties

Thyme oil, extracted from the leaves of the Thymus vulgaris plant, holds promise for its antibacterial and antifungal properties. Research suggests that the oil's efficacy stems from its main constituents, thymol and carvacrol, which disrupt the cell membranes of microorganisms, leading to their death [, ]. Studies have shown activity against various bacteria, including both gram-positive and gram-negative strains, as well as fungi like Cryptococcus [, ]. Notably, thyme oil has even demonstrated effectiveness against antibiotic-resistant strains of bacteria [].

Antiviral Potential

While research is ongoing, some studies suggest thyme oil may possess antiviral properties. In vitro studies have shown activity against viruses like herpes simplex virus type 1, human rhinoviruses, and influenza viruses []. However, further research is needed to determine the effectiveness and safety of thyme oil in treating viral infections in humans.

Anti-inflammatory and Antioxidant Activities

Thyme oil exhibits anti-inflammatory and antioxidant properties. Studies suggest that the oil can inhibit the production of inflammatory mediators and scavenge free radicals, potentially contributing to its potential use in managing inflammatory conditions [].

Additional Applications

Scientific research is exploring the potential of thyme oil in various other applications, including:

  • Food preservation: Due to its antimicrobial properties, thyme oil is being investigated as a natural food preservative to extend shelf life and combat foodborne pathogens [].
  • Wound healing: Studies suggest that thyme oil may promote wound healing due to its potential anti-inflammatory and antimicrobial properties [].
  • Cancer research: Preliminary research suggests that thyme oil components may have anti-cancer properties, but further investigation is necessary [].

3,7-Dimethyl-1,6-octadien-3-ol, commonly known as linalool, is an acyclic monoterpenoid alcohol with the chemical formula C10H18OC_{10}H_{18}O and a molecular weight of approximately 154.25 g/mol. It is characterized by its floral scent and is found in various essential oils, including those from lavender, coriander, and citrus fruits. Linalool exists in two enantiomeric forms: (S)-(+)-linalool, which has a sweet floral odor, and (R)-(-)-linalool, which is more woody and lavender-like. The compound plays a significant role in the aroma of many plants and is widely used in perfumery and flavoring industries .

The mechanisms of action of thyme oil's various biological effects are still being elucidated. As mentioned previously, the antimicrobial activity is primarily attributed to disruption of the bacterial cell membrane by thymol. For its antioxidant properties, thyme oil components like thymol and carvacrol are thought to act as free radical scavengers, protecting cells from oxidative damage. The anti-inflammatory effects may involve modulation of signaling pathways involved in the inflammatory response [].

Typical of alcohols and terpenes:

  • Esterification: Linalool can react with carboxylic acids to form linalyl esters, such as linalyl acetate, which are commonly used in fragrances.
  • Hydrogenation: It can be hydrogenated to produce dihydro- and tetrahydrolinalool, which are more stable fragrances.
  • Isomerization: Linalool can undergo isomerization to yield geraniol and nerol, both of which have distinct scents and applications .

Linalool exhibits various biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial and antifungal effects against a range of pathogens, making it useful in both food preservation and personal care products.
  • Anti-inflammatory Effects: Research indicates that linalool may reduce inflammation through its action on certain signaling pathways.
  • Sedative Effects: The compound has been linked to anxiolytic (anxiety-reducing) effects in animal studies, suggesting potential applications in aromatherapy for stress relief .

Linalool can be synthesized through several methods:

  • Natural Extraction: It is predominantly obtained from essential oils of plants such as lavender and coriander.
  • Chemical Synthesis: Laboratory synthesis of linalool was first achieved by Leopold Ružička in 1919 through the rearrangement of geranyl pyrophosphate using linalool synthase enzymes.
  • Biotechnological Methods: Recent advances involve using genetically modified microorganisms to produce linalool from simpler sugar substrates through fermentation processes .

Linalool has diverse applications across various industries:

  • Fragrance Industry: Due to its pleasant floral aroma, it is widely used in perfumes, soaps, detergents, and cosmetics.
  • Food Industry: As a flavoring agent, linalool enhances the taste of various food products.
  • Pharmaceuticals: Its antimicrobial properties make it a candidate for incorporation into topical formulations for skin conditions .
  • Insect Repellents: Linalool has been utilized as a natural insect repellent due to its ability to deter pests.

Studies on linalool's interactions primarily focus on its sensory effects and biological interactions:

  • Sensory Interactions: Research shows that different enantiomers of linalool evoke distinct neural responses in humans, influencing perceptions of aroma.
  • Biological Pathways: Investigations into how linalool interacts with cellular pathways have revealed its potential for modulating inflammation and stress responses .

Linalool shares structural similarities with several other terpenoids. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
GeraniolMonoterpenoidFloral scent; precursor to linalool
NerolMonoterpenoidSimilar to geraniol but with different stereochemistry
CitronellolMonoterpenoidKnown for its lemon-like scent; used in insect repellents
TerpineolMonoterpenoidHas a pine-like scent; used in fragrances
CamphorMonoterpenoidDistinct aromatic properties; used medicinally

Linalool's uniqueness lies in its dual enantiomeric forms that provide varied sensory experiences and its extensive use across multiple industries due to its pleasant aroma and biological activities. Its ability to be synthesized both naturally and artificially further enhances its versatility compared to similar compounds .

Other CAS

8007-46-3

Use Classification

Agrochemicals -> Insecticides
Cosmetics -> Masking; Tonic

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Oils, thyme: ACTIVE

Dates

Modify: 2024-04-14

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